molecular formula C11H11N3 B3048447 N-Benzylpyrimidin-4-amine CAS No. 16973-99-2

N-Benzylpyrimidin-4-amine

Cat. No.: B3048447
CAS No.: 16973-99-2
M. Wt: 185.22 g/mol
InChI Key: QRLOPDIVUDLFSZ-UHFFFAOYSA-N
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Description

N-Benzylpyrimidin-4-amine is a chemical compound with the molecular formula C11H11N3. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-membered ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzylpyrimidin-4-amine typically involves the reaction of benzylamine with pyrimidine derivatives under specific conditions. One common method includes the use of a ZnCl2-catalyzed three-component coupling reaction involving functionalized enamines, triethyl orthoformate, and ammonium acetate . This reaction is performed under mild conditions and yields the desired product in a single step.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-Benzylpyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert this compound to its reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl group or the amine group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-benzylpyrimidin-4-one, while reduction can produce this compound derivatives with different substituents.

Scientific Research Applications

N-Benzylpyrimidin-4-amine has several scientific research applications, including:

Mechanism of Action

N-Benzylpyrimidin-4-amine exerts its effects by inhibiting the activity of VCP/p97. This protein is a member of the AAA ATPase family and is involved in several cellular functions, including protein degradation and cellular stress responses . The compound binds to the active site of VCP/p97, disrupting its function and leading to the accumulation of misfolded proteins, which can induce cell death in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Benzylpyrimidin-4-amine is unique due to its specific inhibition of VCP/p97, which is not commonly observed in other pyrimidine derivatives. This specificity makes it a valuable compound for targeted cancer therapy research.

Properties

IUPAC Name

N-benzylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3/c1-2-4-10(5-3-1)8-13-11-6-7-12-9-14-11/h1-7,9H,8H2,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRLOPDIVUDLFSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=NC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90530386
Record name N-Benzylpyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90530386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16973-99-2
Record name N-Benzylpyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90530386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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